2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a butyl group, and a benzamide moiety, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.
Bromination: The bromine atom is introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the brominated quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of quinoline-based drugs.
Medicine
In medicine, derivatives of this compound may exhibit potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 2-fluoro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 2-iodo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
Compared to its analogs, 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZAJASULLTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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